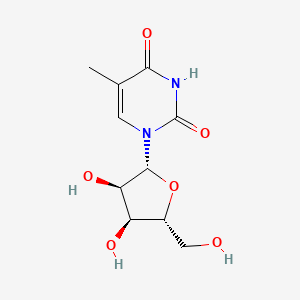

5-Methyluridine

描述

Historical Context of 5-Methyluridine Discovery and Characterization

The journey to understanding this compound began with early investigations into the composition of nucleic acids. While initial discoveries focused on the four canonical bases, it became apparent that other modified nucleosides existed. The first modified nucleoside, pseudouridine (B1679824), was identified in 1957. researchgate.net This discovery paved the way for the identification of a plethora of other RNA modifications.

This compound was first characterized in the context of transfer RNA (tRNA). oup.com Early studies in the 1970s on the function of this compound in the tRNA of Escherichia coli began to unravel its importance in cellular processes. whiterose.ac.uknih.gov These initial characterizations focused on its contribution to the structural stability of tRNA molecules. nih.govresearchgate.net The presence of m5U at position 54 of the T-loop in tRNA was found to be a nearly universal feature in bacteria and eukaryotes, highlighting its fundamental role. wikipedia.orgbiorxiv.org

The development of more sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, allowed for more precise identification and quantification of m5U in various RNA species. pnas.org More recently, the advent of high-throughput sequencing methods has enabled the mapping of m5U sites across the transcriptome, revealing its presence not only in tRNA and ribosomal RNA (rRNA) but also in messenger RNA (mRNA). nih.govcngb.orgnih.gov This has expanded the known landscape of m5U and opened new avenues for investigating its functional significance. sciprofiles.comnih.gov

Pervasiveness and Conservation of this compound in Cellular RNAs

This compound is one of the most common post-transcriptional modifications found in cellular RNA. wikipedia.org Its presence is highly conserved across all domains of life, from bacteria to eukaryotes, underscoring its fundamental biological importance. pnas.org

The most well-documented and highly conserved location of m5U is at position 54 in the TΨC loop of most elongator tRNAs in both bacteria and eukaryotes. nih.govnih.gov This modification is crucial for maintaining the proper three-dimensional structure of tRNA, which is essential for its function in protein synthesis. nih.gov The T-loop motif containing m5U is also found in other non-coding RNAs, such as tmRNA and rRNA, suggesting a broader role in RNA folding and stability. wikipedia.org In bacteria, m5U is also found in 23S rRNA at specific positions, such as U747 and U1939 in E. coli. core.ac.uk

While the presence of m5U in tRNA and rRNA has been known for decades, its discovery in mRNA is a more recent development. pnas.orgcngb.org The levels of m5U in mRNA are generally lower than those of other modifications like N6-methyladenosine (m6A) and pseudouridine. pnas.org However, its identification in mRNA from various mammalian cells and tissues suggests it may play a regulatory role in mRNA metabolism, a notion that is currently an active area of research. pnas.orgcngb.org The conservation of m5U across different RNA types and species points to its integral role in fundamental cellular processes.

Overview of this compound's Role in the Epitranscriptome

The epitranscriptome encompasses the array of chemical modifications on RNA that dynamically regulate gene expression post-transcriptionally. researchgate.net Within this framework, this compound acts as a key regulatory mark, influencing RNA structure, stability, and function. The installation, removal, and recognition of m5U are mediated by a set of proteins collectively known as "writers," "erasers," and "readers," respectively. researchgate.net

Writers: The enzymes responsible for adding the methyl group to uridine (B1682114) to form m5U are known as methyltransferases. The primary writers for m5U are members of the TRM (tRNA methyltransferase) family.

In bacteria like E. coli, the enzyme TrmA is responsible for the formation of m5U54 in tRNAs. nih.gov

In yeast (Saccharomyces cerevisiae), the homolog is Trm2p . nih.govnih.gov

In mammals, the methylation of uridine is carried out by TRMT2A and TRMT2B . nih.gov TRMT2B has been shown to be responsible for m5U methylation in both mitochondrial tRNA and rRNA. researchgate.netnih.govresearchgate.netgenecards.org

The source of the methyl group for this reaction is S-adenosyl-L-methionine (SAM). cngb.org

Erasers: In contrast to the well-characterized writer enzymes, specific "eraser" enzymes that actively remove the methyl group from m5U (demethylases) have not yet been definitively identified. nih.gov The concept of reversible RNA methylation is well-established for other modifications like m6A, which has known demethylases such as FTO and ALKBH5. researchgate.netnih.gov However, whether a similar enzymatic demethylation process exists for m5U in RNA remains an open and important question in the field of epitranscriptomics.

Readers: "Reader" proteins are responsible for recognizing specific RNA modifications and mediating their downstream functional effects. For other modifications like m5C and m6A, reader proteins such as ALYREF, YBX1, and the YTH domain family have been identified. whiterose.ac.ukresearchgate.netmdpi.combiorxiv.org These readers influence processes like mRNA export, stability, and translation. However, to date, no specific reader proteins that directly bind to this compound in RNA and mediate its functions have been characterized. The identification of m5U readers is a critical next step to fully elucidating the biological roles of this modification.

The interplay between writers, and the yet-to-be-discovered erasers and readers of m5U, is thought to be crucial for the dynamic regulation of RNA function in response to various cellular signals and environmental cues.

Structure

3D Structure

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163348 | |

| Record name | Thymine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribothymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1463-10-1 | |

| Record name | 5-Methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE RIBOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS1409014A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ribothymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 187 °C | |

| Record name | Ribothymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Mechanisms of 5 Methyluridine Formation

5-Methyluridine Methyltransferase Families and Orthologs

The enzymes responsible for m⁵U formation are categorized into distinct families based on their evolutionary relationships and the organisms in which they are found. The most well-characterized of these are the TrmA, Trm2/Trm2p, and TRMT2A/TRMT2B families. oup.com

In bacteria, the primary enzyme responsible for the synthesis of m⁵U at position 54 (m⁵U54) in the TΨC-loop of virtually all transfer RNAs (tRNAs) is TrmA. researchgate.netnih.gov The gene encoding this enzyme, trmA, has been identified as the structural gene for the tRNA (this compound) methyltransferase in Escherichia coli. nih.gov While the m⁵U54 modification itself is not essential for the viability of E. coli, the trmA gene is indispensable, suggesting the enzyme may have additional functions beyond its catalytic role. oup.com In fact, research suggests that E. coli TrmA also functions as a tRNA chaperone, assisting in the proper folding of tRNA molecules. oup.comnih.gov This dual function is facilitated by specific residues in its RNA-binding domain, such as F106 and H125, which interact with the tRNA elbow. nih.govnih.gov TrmA is also known to methylate the T-loop of transfer-messenger RNA (tmRNA). oup.com

The eukaryotic counterpart to the bacterial TrmA is the Trm2 (or Trm2p) protein found in yeast, such as Saccharomyces cerevisiae. oup.com The TRM2 gene encodes the tRNA(m⁵U54)methyltransferase responsible for the formation of m⁵U54 in yeast tRNAs. nih.govnih.gov Unlike in E. coli, the TRM2 gene is not essential for the viability of yeast, and its deletion does not produce an obvious growth phenotype. nih.gov In S. cerevisiae, Trm2p is dual-localized, catalyzing the formation of m⁵U54 in both cytoplasmic and mitochondrial tRNAs. nih.govnih.gov The methyltransferase activity of Trm2p is primarily located in its C-terminal domain. nih.gov Trm2p is capable of recognizing and modifying all tRNA species in yeast, giving it the widest substrate range among single-subunit tRNA methyltransferases in this organism. nih.gov

In mammals, the function of the yeast Trm2p is carried out by two paralogous enzymes: tRNA (uracil-5-)-methyltransferase homolog A (TRMT2A) and tRNA (uracil-5-)-methyltransferase homolog B (TRMT2B). oup.comnih.gov

TRMT2A is the dedicated enzyme for m⁵U54 formation in cytosolic tRNAs. oup.comnih.gov Transcriptome-wide mapping has confirmed that the vast majority of TRMT2A's cellular targets are indeed tRNAs. oup.com Beyond its role in tRNA modification, TRMT2A has been implicated in contributing to the fidelity of translation. oup.com It has a modest binding preference for its target tRNAs, with specificity being largely determined by the presence of a uridine (B1682114) at the correct position for methylation. oup.com

TRMT2B is the mitochondria-specific paralog. oup.comnih.gov It is responsible for the m⁵U54 modification in mitochondrial tRNAs. nih.govtandfonline.com In addition to its activity on tRNA, TRMT2B also catalyzes the formation of m⁵U at position 429 in the mitochondrial 12S ribosomal RNA (rRNA). nih.govtandfonline.com The dual specificity of TRMT2B is thought to be due to the structural similarity between the T-loop of tRNA and the loop in the 12S rRNA where the modification occurs. tandfonline.com Despite its role in modifying key components of the mitochondrial translation machinery, TRMT2B is not essential for cell viability in human cells. nih.govresearchgate.net

Table 1: Comparison of this compound Methyltransferase Families

| Feature | TrmA (Bacteria) | Trm2/Trm2p (Yeast) | TRMT2A (Mammalian) | TRMT2B (Mammalian) |

|---|---|---|---|---|

| Primary Organism | Bacteria (e.g., E. coli) | Yeast (e.g., S. cerevisiae) | Mammals | Mammals |

| Primary Substrate(s) | tRNA (position 54), tmRNA | Cytosolic and Mitochondrial tRNA (position 54) | Cytosolic tRNA (position 54), some mRNAs | Mitochondrial tRNA (position 54), Mitochondrial 12S rRNA (position 429) |

| Essentiality of Gene | Essential | Non-essential | Non-essential | Non-essential |

| Additional Functions | tRNA chaperone | DNA double-strand break repair | Translation fidelity | - |

| Cellular Localization | Cytoplasm | Cytoplasm and Mitochondria | Primarily Nucleus/Cytoplasm | Mitochondria |

Catalytic Mechanisms of this compound Methyltransferases

The enzymatic formation of this compound by these methyltransferases follows a conserved catalytic mechanism that involves a nucleophilic attack and the transfer of a methyl group from a donor molecule. nih.gov

A key feature of the catalytic mechanism of m⁵U methyltransferases is the involvement of a highly conserved cysteine residue that acts as a nucleophile. nih.gov In E. coli TrmA, this catalytic nucleophile has been identified as Cysteine-324 (C324). nih.gov The catalytic cycle is initiated when the thiol group of this cysteine residue attacks the C6 position of the target uridine base within the RNA substrate. nih.govnih.gov This nucleophilic attack results in the formation of a transient covalent bond between the enzyme and the RNA, creating a covalent enzyme-RNA intermediate. nih.govcreative-enzymes.com The formation of this intermediate activates the C5 position of the uridine for the subsequent methyl transfer. nih.gov Mutational studies where the catalytic cysteine is altered have been shown to reduce or abolish enzymatic activity, confirming its critical role. oup.com The formation of this covalent intermediate can be trapped for study by mutating other key catalytic residues, such as the general base responsible for the final step of the reaction. nih.govnih.gov

The methyl group that is added to the uridine base is donated by S-adenosylmethionine (SAM), a common cosubstrate in biological methylation reactions. wikipedia.orgplos.org SAM-dependent methyltransferases, including the TrmA family, bind SAM in a specific pocket within their catalytic domain. oup.comnih.gov Following the formation of the covalent enzyme-RNA intermediate, the activated C5 of the uridine base performs a nucleophilic attack on the methyl group of the bound SAM. youtube.com This is a bimolecular nucleophilic substitution (S_N2) reaction, where the methyl group is transferred from the sulfur atom of SAM to the C5 of uridine. wikipedia.orgyoutube.com After the methyl group is transferred, a proton is abstracted from the C5 position, leading to the resolution of the covalent bond between the enzyme and the RNA. This releases the newly formed this compound-containing RNA and the enzyme, which can then participate in another catalytic cycle. nih.gov The by-product of the methyl transfer from SAM is S-adenosylhomocysteine (SAH). nih.gov

Folate/FAD-Dependent Methyl Transfer (e.g., TrmFO)

In many Gram-positive and some Gram-negative bacteria, the formation of m5U at position 54 (m5U54) of tRNA is accomplished by a unique class of enzymes that are dependent on folate and flavin adenine (B156593) dinucleotide (FAD). nih.gov The key enzyme in this pathway is the folate/FAD-dependent tRNA (m5U54) methyltransferase, known as TrmFO. nih.govuniprot.org

Unlike the more common S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases, TrmFO utilizes N5,N10-methylenetetrahydrofolate (CH2THF) as the donor for the methyl group. nih.govnih.gov The catalytic mechanism is a multi-step process. It is proposed to begin with a nucleophilic attack on the C6 position of the target uridine by a conserved cysteine residue in the enzyme's active site. nih.gov This initial step makes the C5 position of the uridine nucleophilic, enabling it to attack the methylene (B1212753) group of CH2THF. nih.gov This reaction forms a covalent intermediate. The process is completed by a reduction of the newly attached methylene group to a methyl group, a step that involves a redox chain utilizing both FAD and a nicotinamide (B372718) cofactor like NAD(P)H. nih.gov

| Feature | Description |

| Enzyme | TrmFO (folate/FAD-dependent tRNA (m5U54) methyltransferase) nih.gov |

| Methyl Donor | N5,N10-methylenetetrahydrofolate (CH2THF) nih.gov |

| Cofactors | FAD, NAD(P)H uniprot.orgnih.gov |

| Target | Uridine at position 54 (U54) in tRNA nih.gov |

| Mechanism | Initiated by nucleophilic attack from an enzyme thiolate group, followed by methyl group transfer from CH2THF and subsequent reduction involving FAD. nih.gov |

Substrate Recognition by this compound Methyltransferases

The ability of this compound methyltransferases to select their specific RNA substrates from a vast cellular pool of RNA molecules is fundamental to their biological function. nih.govoup.com This recognition is a highly specific process, relying on the enzyme's capacity to identify unique structural motifs and nucleotide sequences within the target RNA. nih.govnih.gov For many RNA-modifying enzymes, this specificity is achieved through a modular architecture, where distinct domains are responsible for binding to the RNA substrate and for catalysis. nih.gov

Enzyme Recognition of RNA Secondary and Tertiary Structures

For the TrmFO enzyme, studies have shown that it recognizes a specific substructure within the tRNA molecule. nih.gov Experiments using truncated tRNA variants and microhelix RNAs have demonstrated that the minimal structural requirement for TrmFO recognition is the T-arm of the tRNA. nih.gov This indicates that the enzyme binds to this specific hairpin loop structure, which presents the target U54 in the correct context for methylation. nih.gov In some cases, the binding of the enzyme can induce or stabilize a particular conformation in the RNA, such as the flipping out of the target base from its stacked position within a helix, to position it within the enzyme's active site. nih.govnih.gov

Structural Requirements for Binding and Methylation of RNA Targets

The primary positive determinants for TrmFO are the specific nucleotide sequence U54U55C56 and the presence of a G53-C61 base pair, which stabilizes the T-arm stem. nih.gov The enzyme's affinity for the tRNA during the initial binding phase is relatively weak, suggesting that recognition is a multi-step process that may involve conformational changes in both the enzyme and the RNA substrate. nih.gov The target uridine base itself is a key recognition element, often flipped out of the RNA helix to fit into the catalytic pocket of the methyltransferase. nih.gov

| Determinant Type | Specific Element(s) | Role in Recognition |

| Sequence | U54U55C56 in the T-loop nih.gov | Positive determinant for TrmFO binding and activity. nih.gov |

| Secondary Structure | G53-C61 base pair in the T-stem nih.gov | Stabilizes the T-arm structure required for recognition. nih.gov |

| Tertiary Structure | T-arm hairpin loop nih.gov | Minimal structural element recognized by TrmFO. nih.gov |

| Negative Determinant | A38 in the anticodon loop nih.gov | Prevents incorrect methylation of U32. nih.gov |

Specificity Mechanisms (e.g., T-loop/D-loop interactions)

The high fidelity of tRNA methylation is ensured by intricate specificity mechanisms. The tertiary structure of tRNA is stabilized by interactions between different parts of the molecule, most notably the interaction between the T-loop and the D-loop. nih.gov This interaction is critical for forming the stable L-shaped structure of the tRNA. The m5U54 modification itself plays a role in this stability by forming a reverse Hoogsteen base pair with adenosine (B11128) at position 58 (A58). nih.gov

Biological Functions and Physiological Significance of 5 Methyluridine

Role of 5-Methyluridine in tRNA Biology

In tRNA molecules, this compound is most famously located at position 54 (m5U54) in the TΨC loop, a highly conserved feature across nearly all organisms. pnas.orgbiorxiv.org This modification plays a multifaceted role in ensuring the efficiency and fidelity of translation.

The L-shaped tertiary structure of tRNA is critical for its function, allowing it to bind to the ribosome and accurately deliver amino acids. This compound at position 54 plays a significant role in stabilizing this three-dimensional conformation. pnas.orgbiorxiv.org The TΨC loop, where m5U54 is found, interacts with the D-loop to fold the cloverleaf secondary structure into the compact L-shape. The methyl group of m5U54 contributes to this stability through hydrophobic and stacking interactions within the core of the tRNA molecule. While the absence of m5U54 doesn't completely disrupt the tRNA structure, it leads to a modest destabilization. biorxiv.org This subtle but important contribution helps maintain the correct shape and dynamics of the tRNA elbow region, which is essential for its interactions with the ribosome during protein synthesis. pnas.orgbiorxiv.org

Recent studies have revealed a key role for m5U54 in modulating the translocation step of protein synthesis. pnas.orgbiorxiv.orgresearchgate.net Translocation is the process where the ribosome moves one codon down the mRNA, a critical step for the elongation of the polypeptide chain. Evidence suggests that m5U54 helps to maintain the shape and dynamics of the tRNA's elbow region, which are necessary for mediating interactions with the ribosome as it moves. pnas.orgbiorxiv.org In vitro studies have shown that tRNAs lacking m5U54 are less sensitive to certain antibiotics that inhibit translocation, such as hygromycin B. pnas.orgbiorxiv.orgresearchgate.net This indicates that m5U54 influences the speed and efficiency of ribosome movement along the mRNA. pnas.orgbiorxiv.org The absence of this modification can alter the rate of translocation, which can have broader consequences for gene expression, particularly under conditions of cellular stress. pnas.orgbiorxiv.org

A more recently discovered function of this compound is its role in protecting tRNAs from cleavage and the subsequent formation of tRNA-derived small RNAs (tsRNAs). mdpi.com tsRNAs are a class of small non-coding RNAs that are generated when tRNAs are cleaved under specific conditions, such as cellular stress. mdpi.comnih.gov Research has shown that a lack of m5U54, due to the knockdown of the TRMT2A enzyme in human cells, leads to an increase in the formation of specific tsRNAs, particularly 5'tiRNAs. mdpi.com This occurs because the absence of the m5U modification makes the tRNA more susceptible to cleavage by ribonucleases like angiogenin (B13778026) (ANG). mdpi.com Therefore, m5U54 acts as a protective mark, enhancing the stability of the tRNA molecule and preventing its degradation into smaller, regulatory fragments. mdpi.com

This compound in Ribosomal RNA (rRNA) Function

This compound is also found in ribosomal RNA (rRNA), the catalytic core of the ribosome. In bacteria, for instance, m5U is present in the 23S rRNA of the large ribosomal subunit. nih.gov These modifications are typically clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site. nih.gov

Specific Modification Sites in rRNA (e.g., U747 and U1939 in 23S rRNA, U429 in 12S rRNA)

This compound (m5U), a post-transcriptional modification, is found at specific, phylogenetically conserved positions within ribosomal RNA (rRNA), where it plays a role in the ribosome's structure and function. In the 23S rRNA of Escherichia coli, two prominent m5U sites have been identified: U747 and U1939. melnikovlab.com Each of these sites is modified by a distinct methyltransferase. The modification at U1939 is catalyzed by the enzyme RumA (formerly YgcA), while the methylation at U747 is carried out by RumB (formerly YbjF). nih.gov

In mammalian mitochondria, a key m5U modification is located at position U429 in the 12S rRNA (corresponding to position m.1076T in the mitochondrial DNA). nih.govnih.gov The enzyme responsible for this methylation in both human and mouse mitochondria is TRMT2B. nih.gov Interestingly, TRMT2B has been identified as a dual-function enzyme, as it is also responsible for introducing the m5U modification at position 54 in some mitochondrial tRNAs. nih.gov The enzyme for the m5U429 modification was one of the last to be identified for mammalian mitochondrial rRNA. nih.gov

The table below summarizes these specific rRNA modification sites and their corresponding enzymes.

| rRNA Type | Organism/Organelle | Modification Site | Methyltransferase Enzyme |

| 23S rRNA | Escherichia coli | U747 | RumB (YbjF) |

| 23S rRNA | Escherichia coli | U1939 | RumA (YgcA) |

| Mitochondrial 12S rRNA | Mammalia (Human, Mouse) | U429 | TRMT2B |

Contribution to Ribosome Assembly and Function

Post-transcriptional modifications in rRNA, including m5U, are predominantly clustered in the functional centers of the ribosome. melnikovlab.com These modifications are critical for maintaining the structural integrity and function of these sites. melnikovlab.com The primary role of many rRNA modifications appears to be the stabilization of the complex, functional fold of the rRNA within the ribosome. melnikovlab.com

The m5U modification at position 1939 in the 23S rRNA of Thermus thermophilus, for example, is located within the ribosome's interior. melnikovlab.com Structural analyses show that the methyl group of m5U can form additional hydrophobic contacts with adjacent nucleotides, helping to maintain distorted or intricate rRNA folds that are essential for the ribosome's function. melnikovlab.com While the loss of certain other rRNA modifications, such as the m5C at position 841 in mitochondrial 12S rRNA catalyzed by NSUN4, can lead to severe defects in ribosome assembly and the failure of the small and large subunits to form a monosome, the loss of m5U appears to have a more subtle effect. nih.gov In mouse models lacking the TRMT2B enzyme, no significant impairment of mitoribosome integrity was detected, suggesting m5U429 is not essential for the core assembly process. nih.gov However, its conservation and location in functional regions point to a role in fine-tuning ribosome activity and ensuring the speed and accuracy of translation. melnikovlab.com

Detection and Functional Implications of this compound in mRNA

For a long time, m5U was not thought to be present in the messenger RNA (mRNA) of eukaryotes. cngb.org However, recent advancements in detection technology have confirmed its existence. cngb.org Highly sensitive methods are required for its detection due to its low abundance. One established method is liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). cngb.org This technique can be coupled with chemical labeling, such as with N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT), which was shown to increase the detection sensitivity for uridine (B1682114) modifications by over 1500-fold. cngb.org

In addition to mass spectrometry, high-throughput sequencing-based methods have been developed to map m5U sites across the transcriptome. These include FICC-Seq (formaldehyde-induced crosslinking and immunoprecipitation followed by sequencing) and miCLIP-seq (methylation-individual-nucleotide-resolution crosslinking and immunoprecipitation). nih.govnih.gov These methods often rely on immunoprecipitation using antibodies that target the m5U-catalyzing enzymes, such as TRMT2A in humans. nih.gov The development of computational tools and deep learning models, such as m5U-GEPred and RNADSN, further aids in predicting m5U sites from RNA sequence data. nih.govnih.gov

Epitranscriptomic Landscape of mRNA m5U

The study of the "epitranscriptome" encompasses all post-transcriptional RNA modifications. Within this landscape, m5U is considered a relatively rare modification in mRNA compared to others like N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ). pnas.orgbiorxiv.org Its levels are estimated to be at least 10-fold lower than m6A and pseudouridine. pnas.orgbiorxiv.org Despite its low prevalence, m5U has been identified in the mRNA of various mammalian cells and tissues. cngb.org

The methylation of uridine to form m5U in mRNA is catalyzed by enzymes from the TRMT2 family, specifically TRMT2A and TRMT2B in mammals and Trm2 in yeast. researchgate.netnih.gov Stable isotope tracing experiments have confirmed that the methyl group for this modification is derived from S-Adenosyl-L-methionine (SAM). cngb.org The distribution of m5U within mRNA transcripts is still being actively investigated, but prediction models have identified consensus sequence motifs, such as "UUC," that are often associated with m5U sites. nih.gov

Influence on mRNA Stability, Transcription, and Translation

The presence of m5U can influence the biophysical properties and function of RNA molecules. The modification is known to contribute positively to the stability of RNA structures by enhancing base stacking and helping to shape the secondary structure. nih.gov However, a direct, widespread role for m5U in regulating the stability and degradation rates of mRNA transcripts has not been as clearly defined as for other modifications like m6A. mdpi.com

This compound's Broader Impact on Cellular Processes

The presence of this compound in both ribosomal and messenger RNA points to its involvement in the fundamental process of protein synthesis, which in turn affects a wide array of cellular activities. csu.edu.au Its role is multifaceted, contributing to the structural integrity of the ribosome and modulating the translation of specific mRNAs. melnikovlab.comcsu.edu.au The functional consequences of m5U are often subtle but can become significant, particularly under conditions of cellular stress. pnas.org Research has linked aberrant levels of m5U to human diseases, including systemic lupus erythematosus and breast cancer, highlighting its importance in maintaining cellular homeostasis. nih.govnih.gov

Gene Expression Regulation

This compound contributes to the regulation of gene expression primarily by influencing the process of translation. pnas.org By subtly modulating the rate of ribosome translocation and amino acid addition at specific codons, m5U can fine-tune the production of proteins from modified mRNAs. pnas.orgumich.edu This layer of regulation allows for a more nuanced control over protein levels than can be achieved by transcription alone.

This regulatory role appears to be particularly important during cellular stress responses. pnas.org Studies have shown that cells lacking the enzymes that install m5U respond differently to translation-inhibiting antibiotics. researchgate.net This suggests that the m5U modification helps to modulate the translational landscape, and its absence or presence can alter transcriptome composition and protein production when cells are under stress. pnas.org Therefore, m5U acts as a component of the epitranscriptomic regulatory network that allows cells to dynamically control gene expression in response to changing conditions. pnas.org

Stress Response

This compound (m5U), a post-transcriptional modification found in various RNA molecules, plays a significant role in the cellular response to stress. This modification is particularly crucial in transfer RNA (tRNA), where it contributes to the stability and function of these molecules, thereby modulating protein synthesis and gene expression under stressful conditions. pnas.orgmdpi.com

The levels of tRNA modifications, including m5U, can change dynamically in response to various stressors, such as mitochondrial stress and oxidative stress. nih.gov These changes in the "tRNA epitranscriptome" are a key regulatory layer of the stress response, allowing cells to alter codon usage and selectively translate mRNAs that encode for stress response proteins. nih.gov For instance, research has shown that during oxidative stress, tRNA modifications can dynamically alter codon optimality to promote the translation of genes involved in stress response pathways. nih.gov

Studies have revealed that the absence of the m5U54 modification in tRNA, due to the knockout of the responsible enzyme (TrmA in E. coli or Trm2 in S. cerevisiae), can impact gene expression under cellular stress. pnas.org Specifically, cells lacking m5U54 show altered sensitivity to translation inhibitors that affect ribosome translocation, suggesting that m5U54 helps to modulate the speed of this process. pnas.org This modulation of translation speed can have broad consequences for gene expression during stress. pnas.org

Furthermore, the lack of m5U modification in tRNAs has been linked to the generation of tRNA-derived small RNAs (tsRNAs). mdpi.com Hypomodification of m5U at position 54 (m5U54) in human cells, following the knockdown of the TRMT2A enzyme, leads to the accumulation of 5'tRNA-derived stress-induced RNAs (5'tiRNAs). mdpi.com This process is accompanied by the overexpression of the ribonuclease angiogenin (ANG), which cleaves tRNAs. mdpi.com This suggests that m5U acts as a protective mark against tRNA cleavage, and its absence signals a stress response that involves the production of these regulatory small RNAs. mdpi.com The generation of tsRNAs is a known cellular mechanism to modulate gene expression and control cellular stress responses. mdpi.com

Recent studies have also highlighted the influence of m5U on the development of various conditions, including the regulation of stress responses. researchgate.netnih.govliverpool.ac.uk

Table 1: Impact of this compound (m5U) Hypomodification on Stress Response

| Cellular Context | Consequence of m5U Hypomodification | Associated Molecules/Pathways | Reference |

|---|---|---|---|

| Human Cells (TRMT2A knockdown) | Induction of tsRNA formation (specifically 5'tiRNAs) | Angiogenin (ANG) overexpression | mdpi.com |

| Yeast (S. cerevisiae trm2Δ) | Altered sensitivity to translocation inhibitors (hygromycin B) | Ribosome translocation | pnas.org |

| General Oxidative Stress | Altered codon optimality and usage | Translation of stress response genes | nih.gov |

Antiviral Immunity and Virus Replication

The role of this compound in antiviral immunity and virus replication is an emerging area of research. While RNA modifications like N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C) have been more extensively studied for their roles in viral infection, m5U is also implicated in the host-virus interaction. nih.gov

RNA modifications on viral RNA can act as a mechanism for viruses to evade the host's innate immune system. nih.govnih.gov The innate immune system relies on pattern recognition receptors (PRRs) to detect foreign nucleic acids, such as viral RNA. mdpi.comwikipedia.orgfrontiersin.orgnatap.org Modifications on the viral RNA can make it appear more "self-like" to the host cell, thereby dampening the antiviral response. nih.gov

Some studies have investigated the direct antiviral properties of nucleoside analogs related to this compound. For example, 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMUdR), a derivative of deoxyuridine, has shown inhibitory effects against Herpes Simplex Virus type 1 (HSV-1). nih.gov This inhibition appears to result from interference with viral replication rather than toxicity to the host cells. nih.gov Interestingly, MMUdR did not show the same inhibitory effect against other herpesviruses or vaccinia virus at similar concentrations, suggesting a specific mechanism of action. nih.gov

The combination of MMUdR with other antiviral nucleosides like 5-iodo-2'-deoxyuridine (IUdR), cytosine arabinoside (Ara-C), and adenine (B156593) arabinoside (Ara-A) resulted in an enhanced antiviral effect against HSV-1, indicating that its mechanism of action is distinct from these other drugs. nih.gov

Table 2: Antiviral Activity of 5-Methoxymethyl-2'-deoxyuridine (MMUdR)

| Virus | Inhibitory Concentration | Antiviral Index* | Reference |

|---|---|---|---|

| Herpes Simplex Virus type 1 | 2 to 4 μg/ml | >250 | nih.gov |

| Equine Rhinopneumonitis Virus | Not inhibitory up to 128 μg/ml | - | nih.gov |

| Murine Cytomegalovirus | Not inhibitory up to 128 μg/ml | - | nih.gov |

| Feline Rhinopneumonitis Virus | Not inhibitory up to 128 μg/ml | - | nih.gov |

| Vaccinia Virus | Not inhibitory up to 128 μg/ml | - | nih.gov |

*Antiviral index is defined as the minimum dose at which toxicity was observed divided by the dose which reduced plaque numbers by 50%.

Association with Disease Development (e.g., Cancer, Systemic Lupus Erythematosus)

Aberrant this compound modifications have been implicated in the pathogenesis of several diseases, including cancer and autoimmune disorders like Systemic Lupus Erythematosus (SLE). researchgate.netnih.govliverpool.ac.uk

Cancer: The dysregulation of RNA modifications is increasingly recognized as a factor in cancer development and progression. researchgate.netnih.gov While research into m5U's role is ongoing, studies have specifically pointed to its influence on the development of breast cancer. researchgate.netnih.govliverpool.ac.uk The precise mechanisms are still under investigation, but it is understood that modifications like m5U can affect the stability, translation, and export of RNAs that are critical for cell growth and proliferation. mdpi.comnih.gov Alterations in the levels of m5U and its regulatory enzymes can, therefore, contribute to the uncontrolled cell division characteristic of cancer. nih.govfrontiersin.org

Systemic Lupus Erythematosus (SLE): SLE is a chronic autoimmune disease characterized by the production of autoantibodies and systemic inflammation. frontiersin.org Epigenetic factors, including DNA and RNA methylation, are thought to play a significant role in its development. nih.govnih.govnih.govpocn.commdpi.com

Recent research has identified a link between this compound and SLE. researchgate.netnih.govliverpool.ac.uk Studies have shown that patients with SLE have altered RNA methylation profiles in their immune cells, particularly CD4+ T cells. nih.govnih.gov While much of the research has focused on 5-methylcytosine (m5C), these modifications are biochemically related to m5U. nih.gov For instance, decreased levels of m5C have been observed in the CD4+ T cells of SLE patients, and these levels are associated with disease activity. nih.govnih.gov Genes with altered m5C methylation in SLE are involved in immune-related and inflammatory pathways. nih.govnih.gov Given that m5U is also a prevalent RNA modification, it is plausible that its regulation is also perturbed in SLE, contributing to the immune dysregulation seen in the disease. The release of endogenous danger molecules, known as damage-associated molecular patterns (DAMPs), from damaged or dying cells can activate the innate immune system and is implicated in inflammatory diseases like SLE. wikipedia.orgnih.govmdpi.complos.org Modified RNAs could potentially act as DAMPs, further fueling the autoimmune response.

Table 3: Diseases Associated with Altered this compound (m5U) Modification

| Disease | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|

| Cancer (general) | Abnormal expression of RNA modifications and their regulators is linked to tumor initiation and development. | Influence on proliferation, migration, and drug resistance of cancer cells. | researchgate.netnih.gov |

| Breast Cancer | Studies have indicated an influence of m5U on the development of breast cancer. | Dysregulation of RNA stability and translation of oncogenes or tumor suppressors. | researchgate.netnih.govliverpool.ac.uk |

Methodologies for Studying 5 Methyluridine

Experimental Approaches for 5-Methyluridine Site Identification

The precise mapping of this compound (m5U) sites within the transcriptome is fundamental to elucidating its function. Experimental strategies to identify these locations primarily rely on high-throughput sequencing and enzymatic digestion coupled with nucleoside analysis.

High-Throughput Sequencing Techniques

High-throughput sequencing has revolutionized the study of RNA modifications, including this compound (m5U). These methods enable the transcriptome-wide mapping of m5U sites, providing valuable insights into their distribution and potential regulatory functions. cd-genomics.com Some of the key techniques employed for m5U identification include:

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq): This antibody-based technique is widely used for mapping various RNA methylations, including m6A, and can be adapted for m5U. cd-genomics.comillumina.com It involves the use of an antibody specific to m5U to immunoprecipitate RNA fragments containing the modification. These enriched fragments are then sequenced, and the resulting data is analyzed to identify "peaks" that correspond to m5U sites. nih.govnih.gov While powerful for genome-wide screening, MeRIP-Seq typically localizes modifications to a region of about 100-200 nucleotides rather than a single base. nih.gov

miCLIP (individual-nucleotide-resolution cross-linking and immunoprecipitation): This method offers single-nucleotide resolution for mapping RNA modifications. enseqlopedia.com In miCLIP, an antibody specific to the modification is crosslinked to the RNA, inducing mutations or truncations at the modification site during reverse transcription. nih.govenseqlopedia.com These specific signatures in the resulting cDNA library allow for the precise identification of the modified nucleotide. nih.gov miCLIP has been successfully used to map m6A and m6Am and has the potential to be applied to other modifications like m5U, provided a specific antibody is available. Recently, miCLIP, along with FICC-seq, has been used to detect m5U in human RNAs. nih.gov

FICC-seq (5-formylcytosine-based chemical-assisted sequencing): This is another technique that has been utilized to identify m5U sites in human RNA. nih.gov

RNA Bisulfite Sequencing: While primarily used for detecting 5-methylcytosine (B146107) (m5C), bisulfite treatment of RNA followed by sequencing can also provide information about other modifications. springernature.com The principle relies on the chemical conversion of unmodified cytosine to uracil (B121893), while 5-methylcytosine remains unchanged. The applicability of this method to directly identify m5U is an area of ongoing research.

Nanopore Direct RNA Sequencing: This emerging technology allows for the direct sequencing of native RNA molecules without the need for reverse transcription and amplification. mdpi.com As the RNA strand passes through a nanopore, it creates a characteristic electrical signal. Modified bases, including m5U, can cause subtle changes in this signal, enabling their direct detection. nih.gov This approach holds great promise for the direct, high-throughput identification of m5U and other RNA modifications. mdpi.com

Computational tools are often developed in conjunction with these high-throughput sequencing methods to improve the accuracy of m5U site prediction from the large datasets generated. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netcsu.edu.au These tools often utilize machine learning and deep learning algorithms trained on experimentally validated m5U sites. nih.govnih.govresearchgate.netresearchgate.netcsu.edu.au

| Technique | Principle | Resolution | Advantages | Limitations |

|---|---|---|---|---|

| MeRIP-Seq | Antibody-based enrichment of m5U-containing RNA fragments followed by sequencing. cd-genomics.comillumina.com | Region-specific (~100-200 nt). nih.gov | Transcriptome-wide screening. cd-genomics.com | Low resolution, antibody-dependent. nih.gov |

| miCLIP | Antibody crosslinking induces mutations/truncations at the m5U site for precise identification. nih.govenseqlopedia.com | Single-nucleotide. enseqlopedia.com | High resolution, applicable to various RNAs. | Requires specific antibodies, potential for bias. enseqlopedia.com |

| FICC-seq | Chemical-assisted sequencing method used to identify m5U sites. nih.gov | Single-nucleotide. | Provides base-resolution mapping. | Relatively new technique. |

| RNA Bisulfite Sequencing | Chemical conversion of unmodified cytosine to uracil. springernature.com | Single-nucleotide. | Well-established for m5C detection. springernature.com | Primarily for m5C, applicability for direct m5U detection needs further investigation. |

| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA, detecting modifications through altered electrical signals. mdpi.com | Single-nucleotide. | Direct detection without amplification, provides information on multiple modifications simultaneously. mdpi.comnih.gov | Analysis of raw signal data is complex. |

Enzymatic Digestion and Nucleoside Analysis

Enzymatic digestion is a foundational technique for the analysis of nucleosides, including this compound, from RNA. This approach involves breaking down the RNA polymer into its constituent nucleoside units, which can then be identified and quantified.

The process typically begins with the complete hydrolysis of RNA to nucleosides. A key enzyme in this process is Nuclease P1 , a single-strand specific nuclease from Penicillium citrinum. nih.govusbio.net Nuclease P1 hydrolyzes the phosphodiester bonds in RNA, yielding 5'-mononucleotides. usbio.netneb.com It can also exhibit 3'-phosphomonoesterase activity. neb.com This enzyme is effective for digesting various types of RNA, including those with modifications like 2'-fluorination and phosphorothioates, although fully phosphorothioated RNA may require higher enzyme concentrations for complete digestion. acs.org

Following the initial digestion by Nuclease P1, further enzymatic treatment is often necessary to convert the resulting 5'-mononucleotides into nucleosides for analysis by methods like LC-MS/MS. This is typically achieved using a phosphatase, such as bacterial alkaline phosphatase or calf intestinal phosphatase, which removes the phosphate (B84403) group.

The resulting mixture of nucleosides can then be separated and analyzed. Historically, techniques like two-dimensional homochromatography were used to separate radiolabeled digestion products, allowing for sequence analysis. nih.gov More contemporary approaches rely on the high sensitivity and specificity of liquid chromatography-mass spectrometry (LC-MS/MS) for the precise identification and quantification of this compound and other modified nucleosides. nih.gov

Advanced Spectroscopic and Chromatographic Techniques

The precise identification and quantification of this compound rely on sophisticated analytical methods. Advanced spectroscopic and chromatographic techniques provide the necessary sensitivity and specificity to detect and characterize this modified nucleoside within complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of modified nucleosides like this compound. shimadzu-webapp.euspringernature.com This powerful method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. shimadzu-webapp.eu

The general workflow involves the enzymatic digestion of RNA into individual nucleosides. nih.govresearchgate.net These nucleosides are then separated, typically using reversed-phase liquid chromatography (RP-LC). nih.gov The separated nucleosides are subsequently introduced into the mass spectrometer.

In the mass spectrometer, the nucleosides are ionized, most commonly by electrospray ionization (ESI), and their mass-to-charge ratio is measured. shimadzu-webapp.eu For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. In this setup, a specific precursor ion corresponding to the mass of this compound is selected and fragmented. The resulting fragment ions are then detected, creating a unique fragmentation pattern that serves as a highly specific identifier for the molecule. massbank.eumassbank.eu

LC-MS/MS offers several advantages for this compound analysis:

High Sensitivity and Specificity: The technique can detect and quantify very low levels of modified nucleosides. researchgate.net

Accurate Quantification: By using stable isotope-labeled internal standards, LC-MS/MS can provide precise quantification of this compound levels in a sample. nih.gov

Simultaneous Analysis: It allows for the simultaneous detection and quantification of multiple nucleosides, both modified and unmodified, in a single run. shimadzu-webapp.eushimadzu.nl

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Chromatography | Separation of nucleosides. | Reversed-phase C18 column. massbank.eumassbank.eu |

| Ionization Mode | Creation of ions for mass analysis. | Positive or negative electrospray ionization (ESI). shimadzu-webapp.eumassbank.eu |

| Mass Analyzer | Separation of ions based on mass-to-charge ratio. | Triple quadrupole or high-resolution mass spectrometers (e.g., QTOF). shimadzu-webapp.eumassbank.eu |

| Detection Mode | Method of data acquisition. | Multiple Reaction Monitoring (MRM) for quantification. shimadzu-webapp.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules, including nucleosides like this compound. bmrb.io By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the connectivity of atoms and their spatial arrangement.

For this compound, ¹H NMR and ¹³C NMR are commonly used.

¹H NMR (Proton NMR): This provides information about the hydrogen atoms in the molecule. The chemical shifts of the protons in the ribose sugar and the pyrimidine (B1678525) base, as well as the coupling patterns between them, can confirm the identity and conformation of the this compound molecule. chemicalbook.comresearchgate.net

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule, further confirming its structure. bmrb.io

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also employed to establish the connectivity between different protons and between protons and carbons, providing a more complete picture of the molecular structure. bmrb.io

NMR is particularly valuable for:

Unambiguous structure confirmation: It provides definitive proof of the chemical structure of synthesized or isolated this compound.

Conformational analysis: NMR can reveal details about the preferred conformation of the ribose sugar and the orientation of the base relative to the sugar.

The Biological Magnetic Resonance Bank (BMRB) is a repository for NMR data on biological molecules, including this compound, providing a valuable resource for researchers. bmrb.io

Resonance Electron Capture Mass Spectrometry

Resonance electron capture mass spectrometry is a specialized technique used to study the interaction of low-energy electrons with molecules, including nucleosides like this compound. medjrf.comnih.gov This method provides insights into the fundamental processes of electron attachment and subsequent molecular fragmentation (dissociative electron attachment, DEA). nih.govnsf.govnih.gov

In this technique, molecules in the gas phase are irradiated with a beam of electrons of well-defined energy. medjrf.com When an electron is captured by a molecule, a transient negative ion (TNI) is formed. nih.gov This TNI can then decay through various channels, including fragmentation into a stable negative ion and one or more neutral fragments. medjrf.comnih.gov The resulting negative ions are detected by a mass spectrometer.

Studies on this compound and related compounds using this technique have revealed:

The formation of molecular ions at specific electron energies. medjrf.comnih.gov

The primary fragmentation pathways of these ions, such as the breaking of the glycosidic bond. medjrf.com

The absolute cross-sections for the formation of different fragment ions. medjrf.com

This information is valuable for understanding the potential effects of radiation on biological molecules, as low-energy electrons are abundantly produced during radiotherapy. rsc.orgmdpi.com The propensity of a molecule to undergo dissociative electron attachment can be relevant to its potential use as a radiosensitizer in cancer therapy. nih.govnih.govrsc.org

Computational Prediction of this compound Sites

Computational prediction of m5U sites primarily relies on machine learning and deep learning algorithms trained on datasets of experimentally verified m5U and non-m5U sites. These models learn to recognize patterns and features in the RNA sequence that are characteristic of m5U modification.

A variety of machine learning and deep learning models have been developed to predict m5U sites with increasing accuracy. These models range from traditional machine learning algorithms to more complex deep neural networks, each with its own strengths in capturing the nuances of RNA sequence data.

Early models for m5U prediction, such as m5UPred , utilized a support vector machine (SVM) algorithm. nih.gov This model was trained on features derived from the primary RNA sequence and demonstrated reasonable performance in identifying m5U sites in human mRNA. nih.gov Another SVM-based predictor, m5U-SVM , was developed using multi-view features, including traditional physicochemical properties and distributed representations, to enhance prediction accuracy. nih.gov

More recent approaches have incorporated deep learning techniques to automatically learn relevant features from the sequence data. GRUpred-m5U is a deep learning tool that employs a Gated Recurrent Unit (GRU) to analyze RNA data and has shown high accuracy rates on different RNA datasets. rna-seqblog.com Another innovative model, m5U-GEPred , combines sequence characteristics with graph embedding-based information. nih.govfrontiersin.orgliverpool.ac.uk This approach aims to capture both local sequence information and global information from the training data, leading to improved prediction performance in both human and yeast transcriptomes. nih.govfrontiersin.orgliverpool.ac.uk

The Deep-m5U predictor utilizes a deep neural network (DNN) and a hybrid pseudo-K-tuple nucleotide composition (PseKNC) for sequence representation. researchgate.netresearchgate.net This model also incorporates the Shapley Additive exPlanations (SHAP) algorithm for selecting discriminative features. researchgate.netresearchgate.net Another model, also named Deep-m5U , combines a Convolutional Neural Network (CNN) with tetranucleotide composition to identify modification sites. maynoothuniversity.ie Furthermore, the RNADSN framework uses a deep transfer learning neural network to identify m5U in mRNA by learning common features between tRNA and mRNA m5U modifications. nih.gov

These models are typically evaluated using cross-validation and independent test datasets, with performance measured by metrics such as the Area Under the Receiver Operating Characteristic curve (AUC) and accuracy (ACC). nih.govnih.gov For instance, m5U-GEPred reported an average AUROC of 0.984 and 0.985 on human and yeast transcriptomes, respectively, and an ACC of 91.84% on an independent test set. nih.govfrontiersin.org The m5UPred server showed an AUC greater than 0.954 in both 5-fold cross-validation and independent testing. nih.gov The Deep-m5U model achieved accuracies of 91.47% and 95.86% on Full Transcript and Mature mRNA datasets with 10-fold cross-validation. researchgate.net

Interactive Data Table: Comparison of m5U Prediction Models

| Model | Core Algorithm | Key Features | Reported Performance Highlights |

|---|---|---|---|

| m5UPred | Support Vector Machine (SVM) | Biochemical encoding scheme | AUC > 0.954 (5-fold cross-validation and independent testing) nih.gov |

| m5U-SVM | Support Vector Machine (SVM) | Multi-view features (physicochemical and distributed representation) | ACC of 94.358% (tenfold CV on mature mRNA) nih.gov |

| GRUpred-m5U | Gated Recurrent Unit (GRU) | Nucleic Acid Composition, Pseudo Nucleic Acid Composition | ACC of 98.41% and 96.70% on two different RNA datasets rna-seqblog.com |

| m5U-GEPred | Graph Embedding & Machine Learning | Sequence characteristics and graph embeddings | Average AUROC of 0.984 (human) and 0.985 (yeast) nih.govfrontiersin.org |

| Deep-m5U | Deep Neural Network (DNN) | Hybrid pseudo-K-tuple nucleotide composition (PseKNC), SHAP for feature selection | ACC of 91.47% (Full Transcript) and 95.86% (Mature mRNA) in 10-fold CV researchgate.net |

| Deep-m5U | Convolutional Neural Network (CNN) | Tetranucleotide composition | ACC of 91.26% (full transcript) and 95.63% (mature mRNA) maynoothuniversity.ie |

| RNADSN | Deep Transfer Learning Neural Network | Common features between tRNA and mRNA | Not specified in the provided context. nih.gov |

The performance of machine learning and deep learning models for m5U site prediction is heavily dependent on the features used to represent the RNA sequences. Feature engineering is the process of selecting, transforming, and creating features from raw sequence data to improve model performance.

A fundamental approach to feature engineering is the use of sequence-derived features . These features capture the local sequence context of a potential modification site. Common sequence-derived features include:

Nucleic Acid Composition : This represents the frequency of the four basic nucleotides (Adenine, Cytosine, Guanine, Uracil) in the sequence surrounding the site of interest. rna-seqblog.com

Pseudo Nucleic Acid Composition (PseKNC) : This extends the concept of nucleic acid composition by incorporating information about the position and physicochemical properties of the nucleotides. researchgate.netresearchgate.net

K-mer frequency : This involves counting the occurrences of all possible subsequences of length k (e.g., dinucleotides, trinucleotides) within the sequence window.

Beyond local sequence composition, other features have been developed to provide a more comprehensive representation of the RNA. Physicochemical properties of the nucleotides, such as their chemical structure and thermodynamic stability, can be encoded as numerical features. The m5U-SVM model, for example, utilizes four traditional physicochemical features. nih.gov

More advanced techniques involve capturing global information from the entire dataset. Graph embedding is a novel approach used in the m5U-GEPred model. nih.govfrontiersin.orgliverpool.ac.uk In this method, the relationships between different RNA sequences in the training data are represented as a graph, and an embedding technique is used to learn a low-dimensional vector representation for each sequence that captures its global context. nih.govfrontiersin.orgliverpool.ac.uk This is in contrast to traditional sequence-based features that only consider the local information of a single sequence. nih.govfrontiersin.org

The selection of the most informative features is also a critical step. Techniques like Shapley Additive exPlanations (SHAP) have been used to identify and select the most discriminant features, as seen in the Deep-m5U model. researchgate.netresearchgate.net

Interactive Data Table: Feature Types in m5U Prediction

| Feature Category | Description | Examples | Models Utilizing |

|---|---|---|---|

| Sequence-Derived Features | Encodes information directly from the local RNA sequence. | Nucleic Acid Composition, Pseudo Nucleic Acid Composition (PseKNC), K-mer frequency | GRUpred-m5U rna-seqblog.com, m5UPred nih.gov, Deep-m5U researchgate.netresearchgate.net |

| Physicochemical Features | Represents the chemical and physical properties of the nucleotides. | Structural and thermodynamic properties | m5U-SVM nih.gov |

| Graph-Based Features | Captures global relationships between sequences in the dataset. | Graph embeddings | m5U-GEPred nih.govfrontiersin.orgliverpool.ac.uk |

| Distributed Representation | Learned embeddings that capture semantic relationships between sequence elements. | Word2Vec, GloVe (adapted for sequences) | m5U-SVM nih.gov |

Synthetic Applications and Chemical Modifications of 5 Methyluridine

Chemical Synthesis of 5-Methyluridine and its Derivatives

The chemical synthesis of this compound and its analogs is a cornerstone of medicinal chemistry, providing access to a wide array of modified nucleosides for therapeutic and research purposes. These synthetic strategies often involve intricate multi-step processes, requiring careful selection of precursors and reaction pathways to achieve the desired products with high yield and purity.

Historically, the chemical synthesis of this compound has been approached through various routes, often starting from more readily available nucleosides like uridine (B1682114) or thymidine. One of the early methods involved the direct methylation of uridine, though this approach can suffer from a lack of regioselectivity. A more controlled and widely adopted strategy involves the glycosylation of a protected thymine (B56734) base with a suitable ribose derivative.

Key precursors in these syntheses include:

Thymine: The nucleobase that provides the characteristic 5-methyluracil moiety.

Ribose derivatives: Typically, a protected form of ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is used to control the stereochemistry of the glycosidic bond formation.

Protecting groups: A variety of protecting groups are employed to shield reactive functional groups on both the thymine base and the ribose sugar during the synthesis. Common protecting groups for the hydroxyl functions of ribose include acetyl (Ac), benzoyl (Bz), and silyl (B83357) ethers. The N3 position of the thymine ring may also be protected to prevent side reactions.

The general reaction pathway for the synthesis of this compound via glycosylation can be summarized as follows:

Protection of Ribose: The hydroxyl groups of D-ribose are protected to prevent unwanted reactions. This often results in a derivative like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Activation of Thymine: The thymine base is often silylated to enhance its solubility and reactivity for the subsequent glycosylation step.

Glycosylation: The protected ribose derivative is coupled with the activated thymine base in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to form the crucial β-N-glycosidic bond.

Deprotection: The protecting groups on the ribose and thymine moieties are removed under specific conditions to yield this compound. For instance, benzoyl groups are typically removed by treatment with a base like sodium methoxide (B1231860) in methanol.

An alternative approach starts from uridine and involves the introduction of a methyl group at the C5 position of the uracil (B121893) ring. This can be achieved through a series of reactions, including electrophilic substitution at the C5 position.

| Precursor | Protecting Groups | Key Reaction Step | Catalyst/Reagent |

| Thymine and protected ribose | Benzoyl, Acetyl, Silyl ethers | Glycosylation | Lewis acids (e.g., SnCl₄) |

| Uridine | Various hydroxyl protecting groups | C5-methylation | Electrophilic methylating agents |

The incorporation of this compound and its analogs into oligonucleotides is a critical aspect of developing therapeutic nucleic acids with enhanced properties. The solid-phase phosphoramidite (B1245037) method is the standard technique for the automated synthesis of these modified oligonucleotides. This method relies on the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support.

To incorporate this compound or its analogs, a corresponding this compound phosphoramidite is required. The synthesis of this key building block involves several steps:

5'-Hydroxyl Protection: The 5'-hydroxyl group of this compound is protected with an acid-labile group, typically a dimethoxytrityl (DMT) group. This protection is crucial as it is removed at the beginning of each coupling cycle in solid-phase synthesis to allow for chain elongation.

2'-Hydroxyl Protection (for RNA synthesis): For the synthesis of RNA oligonucleotides, the 2'-hydroxyl group must be protected with a stable group that can be removed at the end of the synthesis, such as a tert-butyldimethylsilyl (TBDMS) group.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

Once the this compound phosphoramidite is synthesized, it can be used in an automated DNA/RNA synthesizer. The synthesis cycle involves four main steps: deblocking (removal of the 5'-DMT group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted 5'-hydroxyl groups), and oxidation (conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester).

A variety of this compound analogs have been synthesized and incorporated into oligonucleotides to modulate their properties. These include:

2'-O-Methyl-5-methyluridine: This modification enhances nuclease resistance and binding affinity to complementary RNA strands.

5-Alkyluridine derivatives: Analogs with longer alkyl chains at the C5 position can provide increased hydrophobicity and may influence cellular uptake.

5-(Halomethyl)uridine derivatives: These can be used as precursors for further functionalization of the oligonucleotide.

The synthesis of these analogs often requires specialized synthetic routes to introduce the desired modifications at the C5 position or the 2'-position of the ribose sugar before the phosphoramidite is prepared.

Enzymatic Synthesis of this compound and Related Nucleosides

Enzymatic synthesis offers a green and highly specific alternative to chemical synthesis for the production of this compound and other nucleosides. Biocatalytic methods often proceed under mild reaction conditions, avoid the use of toxic reagents and protecting groups, and exhibit high stereoselectivity, leading to the desired β-anomer exclusively.

A powerful enzymatic approach for the synthesis of this compound is transglycosylation, which involves the transfer of a ribose moiety from a donor nucleoside to an acceptor base. This process is often catalyzed by a combination of two types of nucleoside phosphorylases: purine (B94841) nucleoside phosphorylase (PNP) and pyrimidine (B1678525) nucleoside phosphorylase (PyNP), such as uridine phosphorylase (UP).

The general mechanism involves two key steps:

Phosphorolysis of a purine nucleoside: A readily available and inexpensive purine nucleoside, such as guanosine (B1672433) or inosine (B1671953), is phosphorolytically cleaved by PNP in the presence of inorganic phosphate to generate α-D-ribose-1-phosphate and the corresponding purine base.

Synthesis of this compound: The α-D-ribose-1-phosphate intermediate then serves as a substrate for a pyrimidine nucleoside phosphorylase (e.g., uridine phosphorylase), which catalyzes its reaction with thymine to form this compound and release inorganic phosphate.

This coupled enzymatic system allows for the efficient conversion of a purine nucleoside into a pyrimidine nucleoside. The choice of enzymes is critical for the success of this process, with thermostable enzymes from organisms like Bacillus stearothermophilus being particularly advantageous as they allow the reaction to be carried out at higher temperatures, which can increase substrate solubility and reaction rates. researchgate.net The use of immobilized enzymes can further enhance the process by allowing for easy separation of the biocatalyst from the reaction mixture and its reuse in subsequent batches. researchgate.net

To improve the yield and efficiency of this compound synthesis, cascade enzymatic approaches have been developed. These one-pot reactions utilize a series of enzymes to drive the reaction equilibrium towards the desired product.

Another sophisticated cascade involves the use of additional enzymes to remove byproducts that could inhibit the reaction or shift the equilibrium unfavorably. For instance, in a synthesis starting from adenosine (B11128) and thymine, adenosine deaminase can be used to convert adenosine to inosine, which is a better substrate for some PNPs. nih.govnih.govnih.govtandfonline.com Furthermore, xanthine (B1682287) oxidase can be employed to oxidize the hypoxanthine (B114508) byproduct from the phosphorolysis of inosine to uric acid, an irreversible step that pulls the entire reaction sequence towards the formation of this compound. nih.govnih.govnih.govtandfonline.com

| Enzyme System | Substrates | Key Features | Reported Yield |

| Bacillus halodurans PNP and E. coli UP | Guanosine, Thymine | One-pot, sequential reaction | >79% |

| Thermostable PNP and PyNP from Bacillus stearothermophilus (immobilized) | Inosine, Thymine | Continuous production in a column reactor | High, with extended enzyme half-life |

| ADA, PUNP, PYNP, XOD | Adenosine, Thymine | Multi-enzyme cascade with byproduct removal | 74% |

Incorporation of this compound in Therapeutic Nucleic Acids

The incorporation of this compound into therapeutic nucleic acids, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and messenger RNAs (mRNAs), is a key strategy to enhance their therapeutic potential. The methyl group at the 5-position of the uracil base can confer several advantageous properties to these molecules.

In the context of antisense oligonucleotides , which are designed to bind to specific mRNA targets and modulate gene expression, the inclusion of this compound (often in the form of 5-methyl-2'-deoxyuridine in DNA-based ASOs) can increase the thermal stability of the duplex formed with the target RNA. This enhanced binding affinity can lead to improved potency. Furthermore, the 5-methyl group can contribute to increased nuclease resistance, prolonging the half-life of the ASO in a biological environment. In "gapmer" ASO designs, which feature a central block of unmodified DNA flanked by modified nucleotides, the inclusion of this compound in the modified "wings" can enhance these properties without interfering with the RNase H-mediated cleavage of the target mRNA, which is the mechanism of action for this class of ASOs.

For siRNAs , which mediate gene silencing through the RNA interference (RNAi) pathway, the introduction of this compound can improve their stability and reduce off-target effects. The 5-methyl group can decrease the immunogenicity of the siRNA duplex, a critical consideration for in vivo applications. Moreover, strategic placement of this compound modifications can enhance the serum stability of siRNAs without compromising their gene-silencing activity.

Development of Therapeutic RNAs

The development of synthetic messenger RNA (mRNA) for therapeutic use, including vaccines and gene therapies, has been significantly advanced by the use of chemically modified nucleosides. nih.gov The inclusion of such modifications is critical for overcoming key challenges, namely the inherent instability of RNA and its potential to trigger an innate immune response. mdpi.comresearchgate.net

Naturally occurring modified nucleosides, such as this compound, are being explored to improve the efficacy of synthetic mRNAs. researchgate.net The rationale behind using these analogs is that they can help the synthetic mRNA mimic the characteristics of endogenous RNA, thereby evading recognition by pattern recognition receptors like Toll-like receptors (TLRs), which are key sensors of foreign RNA. oup.comoup.com The introduction of pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) into mRNA vaccines, for instance, has been shown to be crucial for reducing immunogenicity and increasing translational efficiency, a strategy that was pivotal in the development of COVID-19 vaccines. nih.govmdpi.com